Beauwalloside
Description
Structure
2D Structure
Properties
IUPAC Name |
[14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPDBLFIVFSOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Glycosidic Moiety:this is the Most Explored Area for Sar Studies of Cardenolides. the Sugar Unit is Known to Be a Critical Determinant of Pharmacokinetic Properties and Binding Affinity to the Na⁺/k⁺ Atpase Enzyme.
Varying the Sugar Unit: L-rhamnose is replaced with other monosaccharides (e.g., D-glucose, D-fructose, D-digitoxose) or disaccharides. This is achieved by preparing the corresponding activated glycosyl donor and coupling it with digitoxigenin (B1670572) using the methods described in section 7.2.
Changing Anomeric Configuration: Synthesis can be directed to intentionally produce the β-anomer to compare its activity with the natural α-anomer.
A-Glycosidic Analogues: The sugar can be replaced entirely with non-carbohydrate groups, such as alkyl chains or aromatic rings, to assess the importance of the carbohydrate scaffold.
Modification of Sugar Hydroxyls: The hydroxyl groups on the rhamnose unit of beauwalloside can be selectively acylated, alkylated, or deoxygenated to probe their role in hydrogen bonding interactions with the biological target.
Modification of the Butenolide Ring:the Butenolide Lactone is Considered the Warhead of Cardenolides, Essential for Activity.
Saturation: The C20-C22 double bond can be hydrogenated to produce a dihydro-derivative, which typically leads to a dramatic loss of activity, confirming the importance of the unsaturated system.
Ring Alterations: The oxygen atom of the lactone can be replaced with nitrogen to form a lactam, or the five-membered ring can be expanded or contracted.
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Routes for Cardenolides and Steroid Glycosides
The biosynthesis of cardenolides, including the aglycone core of beauwalloside, is believed to originate from the ubiquitous steroid precursor, cholesterol. The proposed pathway involves a series of enzymatic modifications to the sterol backbone, leading to the characteristic C23 steroid with a five-membered lactone ring at the C-17 position.
The initial steps of steroid biosynthesis are well-established, commencing with the cyclization of squalene (B77637) to form cycloartenol (B190886) in plants or lanosterol (B1674476) in fungi. Through a series of subsequent reactions, these precursors are converted to cholesterol. From cholesterol, the pathway to cardenolides diverges, with the side-chain cleavage of cholesterol to form pregnenolone (B344588) being a critical committing step. Pregnenolone then undergoes a series of oxidations, reductions, and isomerizations to form the cardenolide aglycone.
A key intermediate in this proposed pathway is progesterone (B1679170), which is formed from pregnenolone. Progesterone is then subject to a crucial reduction reaction to introduce the characteristic cis-fusion of the A and B rings of the steroid nucleus, a hallmark of many bioactive cardenolides. Subsequent hydroxylations at various positions, including C-14 and C-21, are essential for the formation of the final aglycone structure. The formation of the butenolide ring is a later and less understood step in the pathway.
The final stage in the biosynthesis of this compound is the glycosylation of the cardenolide aglycone. This process involves the attachment of one or more sugar moieties to the steroid core, typically at the C-3 position. This glycosylation is critical for the biological activity and solubility of the final molecule.
Table 1: Proposed Key Intermediates in this compound Aglycone Biosynthesis
| Intermediate Compound | Precursor | Key Transformation |
| Cycloartenol/Lanosterol | Squalene | Cyclization |
| Cholesterol | Cycloartenol/Lanosterol | Multiple steps |
| Pregnenolone | Cholesterol | Side-chain cleavage |
| Progesterone | Pregnenolone | Oxidation/Isomerization |
| 5β-Pregnane-3,20-dione | Progesterone | Reduction |
| Digitoxigenin (B1670572) (example aglycone) | 5β-Pregnane derivatives | Hydroxylations, Lactone ring formation |
Identification of Key Enzymatic Steps and Intermediate Compounds in Related Pathways
The proposed biosynthetic pathway for this compound is supported by the identification of key enzymes and intermediate compounds in the biosynthesis of other well-studied cardenolides and steroid glycosides.
Key Enzymatic Steps:
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the oxidative modifications of the steroid skeleton. Specifically, enzymes like those from the CYP87A family have been identified as responsible for the initial side-chain cleavage of sterols to produce pregnenolone, a pivotal step in cardenolide biosynthesis. nih.gov Other CYPs are involved in the subsequent hydroxylation reactions at various positions on the steroid nucleus. nih.gov
3β-Hydroxysteroid Dehydrogenases/Isomerases (3β-HSD): These enzymes are responsible for the conversion of pregnenolone to progesterone. wikipedia.org This involves the oxidation of the 3β-hydroxyl group to a ketone and the isomerization of the double bond from the B-ring to the A-ring. wikipedia.org
Progesterone 5β-Reductases (P5βR): This enzyme catalyzes the stereospecific reduction of the double bond in the A-ring of progesterone, leading to the formation of the 5β-pregnane skeleton with the characteristic cis-fused A/B ring junction. wikipedia.org
2-Oxoglutarate-Dependent Dioxygenases (DOXs): Recent studies have implicated DOXs in the hydroxylation steps of the cardenolide pathway.
UDP-dependent Glycosyltransferases (UGTs): The final step of this compound biosynthesis involves the attachment of sugar moieties, a reaction catalyzed by UGTs. These enzymes transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the hydroxyl group of the cardenolide aglycone.
Intermediate Compounds:
Research on cardenolide biosynthesis in various plant species has led to the identification of several key intermediates. Beyond cholesterol, pregnenolone, and progesterone, other important intermediates include 5β-pregnane-3,20-dione and various hydroxylated pregnane (B1235032) derivatives. The specific sequence of hydroxylations and other modifications can lead to a diverse array of cardenolide aglycones.
Genetic and Molecular Mechanisms Governing Biosynthesis in Producing Organisms
The biosynthesis of complex secondary metabolites like this compound is under tight genetic control. In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together on the chromosome. This co-localization facilitates the coordinated expression of these genes.
In the context of cardenolide biosynthesis, gene co-expression analyses in plants have revealed clusters of genes related to steroid metabolism that are likely involved in the pathway. wikipedia.org These clusters often include genes for CYPs, dehydrogenases, and reductases. wikipedia.org
The regulation of these biosynthetic gene clusters is a complex process involving various transcription factors. These regulatory proteins can respond to developmental cues and environmental stimuli, thereby controlling the production of the secondary metabolites. For instance, in the fungus Beauveria bassiana, a producer of various secondary metabolites, the expression of biosynthetic gene clusters is known to be regulated by specific transcription factors. researchgate.net While the specific regulatory network for this compound is unknown, it is likely governed by similar principles.
The molecular mechanisms of glycosylation by UGTs are also an area of active research. The diversity of sugar moieties found in steroid glycosides is generated by a range of UGTs with different substrate and sugar donor specificities. The genes encoding these UGTs are often part of the biosynthetic gene clusters, ensuring the efficient glycosylation of the newly synthesized aglycones.
Chemo-Taxonomic Relationships Based on Biosynthetic Similarities
The presence of specific secondary metabolites can be a valuable tool in the classification of organisms, a field known as chemo-taxonomy. The structural similarities and variations in compounds like cardenolides can reflect the evolutionary relationships between different species.
In fungi, including the genus Beauveria, secondary metabolite profiles are used to aid in taxonomic classification. nih.gov However, studies have shown that the production of certain compounds can be variable even among closely related species, suggesting that chemo-taxonomy should be used in conjunction with other methods like DNA sequencing. nih.govnih.gov For example, while some secondary metabolites can distinguish between Beauveria asiatica and B. bassiana species complexes, they may not differentiate between the finer clades within these groups. nih.gov
The distribution of different types of cardenolides has also been used in the chemo-taxonomy of plants. For instance, the stereochemistry of the steroid core can vary between different plant families. The presence of specific cardenolide glycosides can serve as a chemical marker for a particular genus or species.
While there is no specific literature detailing the use of this compound as a chemo-taxonomic marker for the genus Wallenia or Beauveria, the principle remains relevant. The unique structure of this compound, resulting from a specific sequence of biosynthetic reactions, is a product of the organism's genetic makeup. Therefore, the presence of this compound and structurally related compounds in these genera can provide insights into their phylogenetic relationships and the evolution of their secondary metabolic pathways. Further investigation into the distribution of this compound and other cardenolides within these and related genera could provide valuable data for future chemo-taxonomic studies.
Biological Activities and Mechanistic Studies in Preclinical Models
Cardiotonic Activity in In Vitro and Ex Vivo Experimental Systems
Beauwalloside has been identified as a compound with cardiotonic properties. vdoc.pub This activity is characteristic of cardiac glycosides, which are known to increase the force of heart muscle contraction (positive inotropic effect). wikipedia.orgclevelandclinic.org The primary mechanism for this action is the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells. wikipedia.orgnih.gov This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in higher intracellular calcium levels. clevelandclinic.orgcvpharmacology.com The elevated calcium concentration enhances the contractility of the heart muscle. clevelandclinic.org
Studies on related cardiac glycosides often utilize ex vivo models like the Langendorff perfused heart to assess direct effects on cardiac function or in vitro preparations such as isolated papillary muscles to measure changes in tension and contractility. nih.gov While detailed experimental data from such systems for this compound itself are not extensively documented in readily available literature, its classification and known lethal dose in cats of 0.149 mg/kg suggest potent cardiac effects. vdoc.pub
Effects on Muscle Tone and Peristaltic Activity in Isolated Tissue Models
Preclinical research has demonstrated that this compound has a direct impact on smooth muscle function. Specifically, in studies using isolated guinea pig ileum, this compound was found to increase muscle tone. vdoc.pub The ileum, a section of the small intestine, is a standard model for studying gut motility and the effects of pharmacological agents on smooth muscle contraction. nih.gov
Furthermore, the same experimental system revealed that this compound abolishes peristaltic motion. vdoc.pub Peristalsis is the coordinated contraction and relaxation of intestinal muscles that propels contents forward. nih.gov The ability of this compound to halt this process indicates a powerful influence on the neuromuscular activity within the gut wall. These effects are consistent with the broader activities of cardiac glycosides, which can alter ion gradients and membrane potential in smooth muscle cells, thereby affecting their contractility. cvpharmacology.com
Cytotoxic Activities in Various Cell-Based Assays
This compound has been reported to possess cytotoxic activity, a common feature among many cardenolides which are explored for their anticancer potential. vdoc.pubikiam.edu.ec Cell-based assays are fundamental tools for determining the cytotoxicity of a compound against various cancer cell lines. mdpi.comnih.gov These assays measure parameters like cell viability, proliferation, or metabolic activity to quantify the concentration at which a substance exerts a toxic effect, often expressed as the half-maximal inhibitory concentration (IC50). mdpi.com
While specific IC50 values for this compound across a wide range of cell lines are not detailed in the available literature, its inclusion in studies alongside other known cytotoxic cardenolides underscores its recognized activity. ikiam.edu.ec For context, other cardenolides have shown potent cytotoxicity against various human cancer cell lines. ikiam.edu.ec The cytotoxic mechanisms of this class of compounds are multifaceted, stemming from their primary interaction with Na+/K+-ATPase and the subsequent disruption of cellular ion homeostasis and signaling pathways. ikiam.edu.ec
| Compound | Reported Activity | Context/Model System | Reference |
|---|---|---|---|
| This compound | Cytotoxic | General citation, anticancer potential noted. | vdoc.pubikiam.edu.ec |
| Related Cardenolides | Cytotoxic | Active in various cancer cell lines (e.g., HeLa, D-384). | ikiam.edu.ec |
Molecular Mechanisms of Action in Cellular Systems
The biological effects of this compound are rooted in its ability to modulate fundamental cellular machinery, from ion pumps on the cell surface to intracellular signaling cascades and nuclear gene expression.
The principal molecular mechanism of action for this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. wikipedia.orgcvpharmacology.comikiam.edu.ec This enzyme is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of all animal cells. cvphysiology.commdpi.comnih.gov By binding to the pump, cardiac glycosides stabilize it in a conformation that prevents the transport of ions. wikipedia.org
This inhibition leads to a cascade of downstream effects:
Increased Intracellular Sodium: The failure to extrude Na+ causes its concentration to rise inside the cell. nih.govcvphysiology.com
Increased Intracellular Calcium: The elevated intracellular Na+ alters the driving force for the Na+/Ca2+ exchanger, leading to a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration. nih.govcvpharmacology.com
This disruption of ion homeostasis is central not only to the cardiotonic effects but also to the cytotoxic and other biological activities of the compound. ikiam.edu.ecnih.gov
The inhibition of Na+/K+-ATPase by cardenolides like this compound also functions as a signal transduction event, influencing several key intracellular signaling pathways that regulate cell growth, proliferation, and survival.
MAPK/ERK Pathway: this compound is implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. ikiam.edu.ec This pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like cell proliferation and differentiation. wikipedia.orgcancercommons.org Dysregulation of the MAPK/ERK pathway is a common feature in many cancers. nih.gov The interaction of cardenolides with the Na+/K+-ATPase can trigger signaling through this cascade, contributing to their anticancer effects. ikiam.edu.ecresearchgate.net
Notch Signaling Pathway: Research on cardenolides also points to the regulation of the Notch signaling pathway as a mechanism contributing to their biological activity. ikiam.edu.ec The Notch pathway is a conserved signaling system that plays a critical role in cell fate determination, proliferation, and apoptosis. genome.jpwikipedia.orgnih.gov Aberrant Notch signaling is implicated in the development and survival of various tumors. nih.gov
Wnt/β-catenin pathway: Currently, there is a lack of specific evidence in the reviewed literature directly linking this compound to the modulation of the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is also linked to cancer. embopress.org
The signaling events initiated by this compound ultimately impact the activity of nuclear transcription factors, which are proteins that control the rate of gene transcription.
Regulation of Intracellular Calcium Homeostasis
The delicate balance of intracellular calcium ([Ca2+]i) is fundamental for a multitude of cellular processes, and its disruption can trigger various physiological or pathological responses. sinh.ac.cnnih.gov In eukaryotic cells, the regulation of [Ca2+]i is a complex process involving the coordinated action of channels, pumps, and binding proteins located in the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum (ER) and mitochondria. nih.govmdpi.comfrontiersin.org Under resting conditions, the cytosolic free calcium concentration is maintained at a very low level, approximately 100 nM, which is several orders of magnitude lower than the extracellular concentration (around 1-2 mM). sinh.ac.cnnih.govmdpi.com This steep electrochemical gradient is crucial for the generation of transient calcium signals that regulate everything from muscle contraction and neurotransmission to gene expression and cell death. sinh.ac.cnmdpi.com
The ER serves as a major intracellular calcium store, and the release of calcium from this organelle is a key event in many signaling pathways. frontiersin.org This release is often initiated by second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to its receptors on the ER membrane, causing the opening of calcium channels. nih.gov Mitochondria also play a significant role in calcium homeostasis, acting as a calcium buffer and participating in the spatial and temporal shaping of calcium signals. nih.govfrontiersin.org The entry of calcium into the mitochondrial matrix is driven by the mitochondrial membrane potential. nih.gov
While direct studies on the effect of this compound on intracellular calcium homeostasis are not extensively detailed in the available literature, the known mechanisms of similar cardiac glycosides provide a strong basis for inferring its likely actions. Cardiac glycosides, as a class, are well-documented inhibitors of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium exchanger (NCX). The NCX, under normal conditions, extrudes calcium from the cell. However, with the increased intracellular sodium, the driving force for calcium extrusion is reduced, and the exchanger may even reverse its mode of operation, leading to an influx of calcium into the cell. This ultimately results in an elevation of intracellular calcium levels.
Generation of Reactive Oxygen Species (ROS) and Cellular Oxidative Stress Responses
Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), that are generated as natural byproducts of cellular metabolism. wikipedia.orgmdpi.com Mitochondria are a primary source of endogenous ROS, where electrons can leak from the electron transport chain and react with molecular oxygen. smw.chnih.govnih.govmdpi.com Other cellular sources include peroxisomes and enzymes such as NADPH oxidases and xanthine (B1682287) oxidase. smw.chmdpi.com
Under normal physiological conditions, ROS play a vital role as signaling molecules in various cellular processes. wikipedia.orgsmw.chnih.gov However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates through antioxidant defense systems leads to a state of oxidative stress. wikipedia.org Oxidative stress can inflict damage on crucial cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases. wikipedia.orgnih.gov
Cells have evolved intricate antioxidant defense mechanisms to counteract the harmful effects of excessive ROS. nih.gov These include enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants like glutathione. nih.gov When cellular defenses are overwhelmed, the accumulation of ROS can trigger signaling pathways that may lead to either cell survival and adaptation or programmed cell death (apoptosis). nih.govnih.gov For instance, high levels of oxidative stress can activate stress-activated protein kinases and transcription factors like p53, which can initiate apoptotic cascades. mdpi.com
While specific studies detailing the direct generation of ROS by this compound are limited, the known effects of other cardiac glycosides suggest a potential link. The alteration of intracellular ion homeostasis, particularly the increase in intracellular calcium, can lead to mitochondrial dysfunction. This dysfunction can, in turn, enhance the production of ROS. The resulting oxidative stress can then contribute to the cellular responses observed with cardiac glycoside treatment.
Insecticidal Activity Investigations in Biological Assays
The search for naturally derived insecticides as alternatives to synthetic chemicals has led to the investigation of various microbial and plant-derived compounds. researchgate.netnih.gov Fungi, in particular, are a rich source of secondary metabolites with diverse biological activities, including insecticidal properties. nih.gov For instance, the fungus Beauveria bassiana is a well-known entomopathogen that produces a range of bioactive compounds. researchgate.netresearchgate.net
While this compound itself has not been the primary focus of extensive insecticidal assays reported in the available literature, related compounds from fungal sources have shown varying degrees of insecticidal activity. For example, beauvericin, another secondary metabolite produced by Beauveria species, has demonstrated toxicity against various insects, including the blowfly Calliphora erythrocephala and the larvae of the mosquito Aedes aegypti. nih.gov Similarly, extracts from Beauveria bassiana have shown efficacy against pests like the cotton leafworm (Spodoptera littoralis) and aphids (Aphis gossypii). researchgate.net The insecticidal activity of these fungal metabolites is often evaluated through bioassays where insects are exposed to different concentrations of the compound, and mortality rates are recorded. researchgate.netmdpi.com
The mechanisms underlying the insecticidal action of these fungal metabolites can be diverse. Some compounds may act as neurotoxins, while others may disrupt essential physiological processes in the insect. For example, some studies have investigated the effect of plant-derived compounds like quercetin (B1663063) on the acetylcholinesterase enzyme in insects, a key enzyme in the nervous system. mdpi.com Given the cytotoxic properties of cardiac glycosides, it is plausible that this compound could exert insecticidal effects by disrupting cellular functions in susceptible insects. However, dedicated studies are required to establish and characterize the insecticidal potential of this compound.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Experimental Models
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. monash.eduresearchgate.net By systematically modifying different parts of a molecule and evaluating the resulting changes in potency, selectivity, or other properties, researchers can identify key structural features responsible for the compound's effects. monash.edunih.govrsc.org This knowledge is crucial for the rational design of new analogs with improved therapeutic profiles. nih.gov
SAR studies typically involve the synthesis of a series of related compounds (analogs) and their evaluation in relevant biological assays. nih.govrsc.org The data generated from these assays are then used to build a model that correlates specific structural modifications with changes in activity. researchgate.net For example, modifying functional groups, altering the size or shape of the molecule, or changing the stereochemistry can all have profound effects on how a compound interacts with its biological target. nih.gov
In the context of cardiac glycosides, SAR studies have a long history. The core steroid nucleus, the unsaturated lactone ring at the C17 position, and the sugar moieties attached at the C3 position are all known to be critical for their biological activity. Variations in the number and type of sugar residues, as well as substitutions on the steroid backbone, can significantly impact the potency and pharmacokinetic properties of these compounds.
While specific SAR studies focused exclusively on this compound are not widely reported, the extensive body of research on other cardiac glycosides provides a framework for understanding its potential structure-activity relationships. Any future investigations into this compound analogs would likely focus on modifying the sugar moiety and the substituents on the steroid nucleus to explore how these changes affect its biological activities, including its interaction with Na+/K+-ATPase and its cytotoxic effects. Such studies would be invaluable for elucidating the precise molecular determinants of this compound's bioactivity and for the potential development of novel therapeutic agents.
No In-Depth Metabolic and Pharmacokinetic Data Currently Available for this compound
Despite a comprehensive search of scientific literature and databases, detailed research on the metabolic and pharmacokinetic properties of the chemical compound this compound in non-clinical models is not publicly available. While the compound has been identified and isolated from natural sources, extensive studies on its in vitro metabolism, the enzymes involved, and its pharmacokinetic profile in animal models appear to be limited or have not been published.
This compound is a known cardenolide, a class of steroid-like compounds. It has been isolated from plants belonging to the Apocynaceae family, such as Beaumontia grandiflora, Adenium obesum, Cerbera odollam, Tanghinia venenifera, and Thevetia neriifolia. pageplace.deikiam.edu.ec The molecular formula for this compound is C₃₂H₄₈O₉, and it has a melting point of 223-226°C. pageplace.dedevice.report
The provided outline for a detailed article focuses on specific aspects of non-clinical metabolic and pharmacokinetic research. This includes in vitro studies using liver microsomes and hepatocytes to identify metabolites and the responsible cytochrome P450 (CYP) enzymes, as well as in vivo studies in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the outline requests information on the advanced analytical methodologies used for such analyses.
Regrettably, specific studies detailing these aspects for this compound could not be located. Research in this area is crucial for understanding the potential of a compound for further development. mdpi.comijrpc.com Typically, such research would involve:
Metabolic and Pharmacokinetic Research in Non Clinical Models
Advanced Analytical Methodologies:Employing sophisticated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the separation and detection of the parent compound and its metabolites in biological samples.certara.commdpi.comSpectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are then often used for the precise structural elucidation of the identified metabolites.
While the principles and methodologies for conducting such research are well-established in the field of drug discovery and development, their specific application to beauwalloside has not been documented in the accessible scientific literature. Therefore, it is not possible to provide a detailed and scientifically accurate article on the metabolic and pharmacokinetic research of this compound at this time.
Synthetic and Semi Synthetic Approaches
Challenges and Strategies in the Total Synthesis of Complex Glycosides
The total synthesis of a cardenolide glycoside such as beauwalloside is a formidable challenge, characterized by several distinct and overlapping chemical hurdles. The successful navigation of these challenges requires sophisticated strategic planning, particularly concerning stereochemistry and functional group compatibility.
Key Synthetic Challenges:
Stereocontrol of the Aglycone Core: The digitoxigenin (B1670572) aglycone of this compound possesses a steroid backbone with six stereocenters. A defining feature is the cis-fusion of the A/B and C/D rings, which is thermodynamically less favorable than the trans-fusion common in other steroid classes (e.g., cholesterol). Establishing these specific ring junctions with high stereoselectivity is a primary obstacle.
Construction of the Butenolide Ring: The unsaturated γ-lactone (butenolide) ring at the C17β position is the hallmark of cardenolides. Its construction requires methods that are compatible with the sensitive and highly functionalized steroid core. The stereoselective installation of the C17 side chain and subsequent cyclization must be carefully controlled to avoid epimerization or degradation.
Glycosylation and Anomeric Control: The formation of the glycosidic bond between the C3β-hydroxyl group of digitoxigenin and the L-rhamnose sugar is arguably the most critical and difficult step. The key challenge lies in controlling the anomeric stereochemistry to exclusively form the α-linkage present in natural this compound. The β-anomer is often a significant, and sometimes major, byproduct. Furthermore, the L-configuration of the rhamnose sugar adds another layer of stereochemical complexity.
Protecting Group Strategy: Both the aglycone and the sugar moiety contain multiple hydroxyl groups of similar reactivity. A complex, multi-step protecting group strategy is essential to differentiate these groups, allowing for selective reaction at the desired position (e.g., C3-OH for glycosylation) while leaving others (like the C14-OH) masked. The choice of protecting groups must be orthogonal, meaning each type can be removed under specific conditions without affecting the others.
Strategic Solutions in Cardenolide Synthesis:
To overcome these challenges, chemists have developed several powerful strategies, often demonstrated in the total synthesis of related cardenolides.
De Novo Synthesis vs. Steroid Precursors: Aglycone synthesis can begin de novo from acyclic or simple cyclic precursors, offering flexibility but often involving lengthy sequences. A more common approach involves relay synthesis starting from abundant steroids like progesterone (B1679170) or diosgenin. This leverages an existing, stereochemically defined core, but requires extensive functional group interconversions to install the C14-hydroxyl and establish the correct A/B ring fusion.
Glycosylation Methods: Modern glycosylation chemistry provides a toolkit for tackling the anomeric control problem. Methods such as the Schmidt trichloroacetimidate (B1259523) method, Koenigs-Knorr reaction, and the use of glycosyl sulfoxides or fluorides as donors are frequently employed. The choice of glycosyl donor, promoter (Lewis acid), solvent, and temperature are all critical variables that must be optimized to favor the desired α-anomer for L-sugars like rhamnose. For instance, the use of a non-participating protecting group at the C2 position of the rhamnose donor is crucial to prevent neighboring group participation that would favor the β-anomer.
Convergent Synthesis: A convergent approach, where the aglycone and the activated sugar donor are prepared separately and then coupled in a late-stage glycosylation step, is the dominant strategy. This maximizes efficiency and allows for the separate optimization of the synthesis of each major fragment.
Semi-Synthesis Methodologies from Natural Precursors for Analog Preparation
The primary precursor for the semi-synthesis of this compound is its aglycone, digitoxigenin . Digitoxigenin can be efficiently obtained by the acid hydrolysis of digitoxin , a major cardiac glycoside isolated from the leaves of the foxglove plant, Digitalis purpurea.
The General Semi-Synthetic Route:
Isolation and Preparation of Aglycone: Digitoxigenin is isolated and purified. Its C3β-hydroxyl group is the primary site for glycosylation, while the tertiary C14β-hydroxyl group is significantly less reactive and typically does not require protection.
Preparation of the Glycosyl Donor: L-rhamnose is converted into an activated "glycosyl donor." A common and effective donor is L-rhamnosyl trichloroacetimidate. This is achieved by first protecting the hydroxyl groups of L-rhamnose (e.g., as acetates) to form per-O-acetyl-L-rhamnose, converting it to a glycosyl bromide or hemiacetal, and then reacting it with trichloroacetonitrile (B146778) under basic conditions.
Glycosylation Reaction: The key coupling step involves reacting digitoxigenin with the activated L-rhamnosyl donor in the presence of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The reaction conditions are carefully optimized to maximize the yield of the desired α-anomer.
Deprotection: The protecting groups on the sugar moiety (e.g., acetates) are removed in the final step, typically under basic conditions (e.g., Zemplén deacetylation using sodium methoxide (B1231860) in methanol), to yield the final product, this compound.
Research has demonstrated the viability of this approach. For example, coupling digitoxigenin with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate using TMSOTf as a promoter in dichloromethane (B109758) has been shown to produce the protected this compound precursor. Subsequent deacetylation furnishes the target molecule. The table below summarizes typical conditions and outcomes for this critical semi-synthetic step.
| Glycosyl Acceptor | Glycosyl Donor | Promoter/Catalyst | Solvent | Typical Outcome |
|---|---|---|---|---|
| Digitoxigenin | 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Dichloromethane (DCM) | Formation of a mixture of α and β anomers, with conditions optimized to favor the desired α-beauwalloside precursor. |
| Digitoxigenin | 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide | Silver (I) salts (e.g., Ag₂CO₃, AgOTf) | Dichloromethane or Acetonitrile | Classic Koenigs-Knorr conditions; often gives lower yields and selectivity compared to the imidate method for this substrate. |
| Digitoxigenin | L-Rhamnopyranosyl sulfoxide | Triflic anhydride (B1165640) (Tf₂O) | Dichloromethane (DCM) | A powerful modern method that can provide high yields and good α-selectivity, especially at low temperatures. |
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
The semi-synthetic accessibility of this compound provides a platform for generating a library of analogues to probe its structure-activity relationships (SAR). SAR studies are essential for identifying the structural features responsible for a compound's biological activity, potentially leading to the design of new molecules with enhanced potency or selectivity. Modifications are systematically made to the three key domains of the this compound structure: the steroid nucleus, the C17 butenolide ring, and the C3 sugar moiety.
Analytical Methodologies for Isolation, Quantification, and Purity Assessment
Extraction and Isolation Techniques from Botanical Sources
The initial step in obtaining beauwalloside from plant material involves its extraction and preliminary isolation. The choice of method is critical to maximize yield and minimize the degradation of the target compound.
Solvent Extraction: This is a primary and widely used technique for separating compounds from solid or liquid samples. The selection of a suitable solvent is paramount and is based on the polarity and solubility of this compound. A systematic approach, often employing a series of solvents with increasing polarity (a technique known as sequential extraction), is commonly used to separate different classes of compounds. For a compound like this compound, a series of solvents starting from non-polar (e.g., hexane), moving to intermediate polarity (e.g., dichloromethane (B109758) or ethyl acetate), and finally to polar solvents (e.g., methanol or ethanol) would likely be employed.
Advanced Extraction Techniques: To improve efficiency and reduce solvent consumption, modern extraction techniques may be utilized. These include:
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, enhancing the penetration of the solvent and improving extraction efficiency.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
Preliminary Chromatographic Isolation: Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes initial fractionation. Column chromatography is a fundamental technique used at this stage. A stationary phase, such as silica gel or alumina, is packed into a column, and the crude extract is loaded onto it. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Chromatographic Separation Methods for Purification
To achieve a high degree of purity, the partially purified fractions from the initial isolation are subjected to more advanced chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and can handle larger sample loads. The choice of stationary phase (e.g., reversed-phase C18 or normal-phase silica) and mobile phase composition is optimized to achieve the best separation of this compound from any remaining impurities. Fractions are collected as they elute from the column, and those containing the pure compound are combined.
Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the column, speeding up the separation process. It is often used as an intermediate purification step before final polishing with preparative HPLC.
Below is a table summarizing the typical chromatographic techniques used for the purification of natural products like this compound.
| Technique | Stationary Phase Examples | Mobile Phase Examples | Application |
| Column Chromatography | Silica gel, Alumina | Hexane, Ethyl Acetate, Methanol gradients | Initial fractionation of crude extract |
| Flash Chromatography | Silica gel, C18 | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Rapid, medium-scale purification |
| Preparative HPLC | C18, C8, Phenyl, Silica | Acetonitrile/Water, Methanol/Water gradients | High-resolution, final purification |
Spectroscopic and Spectrometric Methods for Quantification and Purity Determination
Once this compound has been purified, its identity must be confirmed, and its purity and concentration determined. Spectroscopic and spectrometric methods are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is one of the most powerful techniques for elucidating the chemical structure of a compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular framework of this compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to simultaneously separate and identify compounds in a mixture, making it a valuable tool for purity assessment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to quantify the concentration of a compound in a solution by measuring its absorbance of light at specific wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is typically generated using standards of known concentration to accurately quantify this compound in a sample.
The following table outlines the application of these analytical methods.
| Analytical Method | Information Obtained | Application |
| ¹H and ¹³C NMR | Detailed molecular structure | Structural elucidation and confirmation |
| Mass Spectrometry | Molecular weight and formula | Identification and purity assessment |
| UV-Vis Spectroscopy | Light absorbance at specific wavelengths | Quantification of concentration |
Standardization Protocols for this compound Extracts and Purified Compounds
Standardization is essential to ensure the quality, consistency, and efficacy of natural product extracts and purified compounds. For this compound, a comprehensive standardization protocol would involve a multi-faceted approach.
Marker Compound Analysis: A purified and well-characterized sample of this compound would serve as a reference standard. Analytical techniques like HPLC or LC-MS would be used to quantify the amount of this compound in different batches of extracts or purified material.
Development of Analytical Monographs: A detailed monograph for this compound would be established, outlining its physicochemical properties, and specifying the analytical methods and acceptance criteria for its identification, purity, and strength.
Stability Testing: Protocols for assessing the stability of this compound under various storage conditions (e.g., temperature, humidity, light) would be developed. This ensures that the compound remains stable over its intended shelf life.
The establishment of such rigorous standardization protocols is a critical step in the development of this compound for any potential therapeutic or research applications, ensuring product quality and batch-to-batch consistency.
Future Research Directions and Theoretical Frameworks
Development of Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Insights
A precise understanding of a molecule's three-dimensional structure and its dynamic interactions with biological targets is fundamental to drug discovery. For Beauwalloside, future research will necessitate the use of sophisticated spectroscopic and computational tools to move beyond basic characterization.
Advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for the detailed structural elucidation of complex natural products like cardenolide glycosides. nih.govnih.gov These techniques can confirm the steroidal backbone, the nature and attachment points of the sugar moieties, and the stereochemistry, all of which are critical for biological activity.
Beyond static structure, computational modeling provides a dynamic view of molecular interactions. researchgate.net Molecular docking simulations can predict how this compound binds to its primary target, the Na+/K+-ATPase, offering insights into the specific amino acid residues involved in the interaction. researchgate.netscience.gov Such studies can explain the compound's binding affinity and selectivity compared to other cardenolides. Furthermore, molecular dynamics simulations can model the conformational changes in both this compound and its target protein over time, providing a more nuanced understanding of the binding mechanism and the subsequent allosteric effects that trigger cellular responses. nih.gov These computational approaches are invaluable for predicting potential off-target interactions and for designing future derivatives with improved efficacy and safety profiles.
Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
The production of this compound from its natural plant sources is often limited, hindering large-scale research and development. A key future direction is the elucidation of its complete biosynthetic pathway, which can then be harnessed for enhanced production through metabolic engineering.
The biosynthesis of cardenolides is a complex process that begins with sterol precursors, such as cholesterol, which are converted into pregnenolone (B344588). mpg.de A series of enzymatic reactions, including hydroxylations and glycosylations, then builds the final cardenolide structure. thieme-connect.comresearchgate.net Research into related plants like Digitalis has identified key enzymes, such as progesterone (B1679170) 5β-reductase and various cytochrome P450s, that are involved in forming the cardenolide aglycone. mpg.deresearchgate.net A critical area of future research for this compound will be to identify the specific genes and enzymes responsible for its unique structure.
Once these biosynthetic genes are identified, metabolic engineering and synthetic biology offer powerful strategies to increase yields. asm.orgyoutube.com This can involve:
Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the native plant or a heterologous host can boost the production of this compound.
Heterologous expression: The entire biosynthetic pathway could be transferred into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.comuwaterloo.ca These systems allow for rapid growth and controlled fermentation, offering a scalable and sustainable production platform independent of plant cultivation. nih.govnih.gov
Pathway optimization: Engineering the metabolic flux within the host organism can redirect precursors towards this compound synthesis and away from competing pathways, thereby maximizing the final product yield. mdpi.com
Elucidation of Additional Molecular Targets and Intricate Signaling Networks in Preclinical Systems
While the primary molecular target of cardenolides is the Na+/K+-ATPase, the inhibition of this ion pump triggers a cascade of downstream signaling events that are not yet fully understood for this compound. wikipedia.orgmdpi.com Future preclinical research must focus on mapping these intricate signaling networks to understand the full spectrum of its biological effects.
Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. mdpi.comnih.gov This change in ion homeostasis affects numerous signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are central to cell proliferation, survival, and apoptosis. mdpi.comresearchgate.net Many cardenolides have demonstrated anticancer activity by modulating these pathways. nih.gov Investigating whether this compound similarly affects these networks in various cancer cell lines is a crucial next step. Such studies would involve analyzing the phosphorylation status of key proteins within these cascades and observing downstream effects on cell cycle progression and apoptosis. nih.gov
Furthermore, it is possible that this compound has molecular targets other than the Na+/K+-ATPase. Identifying these potential off-targets is essential for a comprehensive understanding of its mechanism of action and for predicting potential side effects. Unbiased screening approaches, such as chemical proteomics, could be employed to identify novel binding partners of this compound within the cell.
Integration of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics) in Comprehensive Research
To capture the full complexity of this compound's biological effects, future research should move beyond single-target analyses and adopt a systems biology approach. slideshare.netnih.gov This involves integrating multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of how cells and organisms respond to the compound. frontiersin.orgnih.gov
Proteomics: This technology can provide a global snapshot of changes in protein expression and post-translational modifications within a cell upon treatment with this compound. nih.gov This can help identify not only the direct targets but also the downstream effectors and adaptive responses of the cell. princeton.edu
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal how this compound alters the metabolic state of a cell. nih.govresearchgate.net This is particularly relevant for understanding its effects on cellular energy and biosynthesis, which are often dysregulated in diseases like cancer. frontiersin.org
Integrating these large-scale datasets allows researchers to construct comprehensive network models of this compound's activity. frontiersin.org This systems-level view can reveal emergent properties and unexpected connections between signaling pathways and cellular processes, leading to the discovery of novel therapeutic applications and biomarkers of response. nih.gov
Comparative Mechanistic Studies with Related Cardenolides to Inform Broader Biological Understanding
This compound belongs to the large and structurally diverse family of cardenolide glycosides. researchgate.net A powerful approach to understanding its unique properties is to conduct comparative mechanistic studies with other well-characterized cardenolides, such as digitoxin, digoxin, and ouabain. cornell.edu
These studies can illuminate important structure-activity relationships. For instance, comparing the effects of cardenolides with different sugar moieties or slight variations in their steroid core can reveal how these structural features influence binding affinity for Na+/K+-ATPase, cell permeability, and downstream signaling. nih.govnih.gov By comparing this compound to a panel of related compounds, researchers can determine whether its biological activity profile is typical for its class or if it possesses unique characteristics.
Such comparative analyses can also help to predict the therapeutic potential of this compound. If its effects on cellular signaling pathways closely mimic those of a cardenolide known to have potent anticancer activity, for example, this would provide a strong rationale for pursuing similar preclinical investigations for this compound. researchgate.netnih.gov Ultimately, placing this compound within the broader context of cardenolide biology will accelerate our understanding of its mechanism of action and guide its development as a potential therapeutic agent. researchgate.net
Q & A
Basic Research Questions
Q. What validated protocols exist for isolating Beauwalloside from natural sources, and how can researchers ensure reproducibility?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/chloroform partitioning) followed by chromatographic purification (HPLC or TLC). To ensure reproducibility, document solvent ratios, column specifications, and temperature controls. Cross-validate yields using mass spectrometry and NMR for purity checks. Experimental details must align with guidelines for replicability, such as those outlined in Beilstein Journal protocols .
Q. How is this compound’s structural characterization performed using spectroscopic methods?
- Methodological Answer : Combine UV-Vis (for conjugated systems), -/-NMR (functional groups and stereochemistry), and HR-MS (molecular formula). For ambiguous peaks, use 2D NMR techniques like COSY or HSQC. Reference spectral databases (e.g., Natural Products Atlas) to resolve discrepancies, adhering to structural validation frameworks in biochemical literature .
Q. What in vitro assays are recommended to preliminarily assess this compound’s mechanism of action?
- Methodological Answer : Use cell viability assays (MTT/XTT) for cytotoxicity screening and target-specific assays (e.g., enzyme inhibition kinetics for kinases). Include positive/negative controls and dose-response curves. Ensure assay conditions (pH, incubation time) match prior studies to facilitate cross-comparison, as emphasized in hypothesis-driven experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify variables like cell line heterogeneity, solvent carriers (DMSO vs. ethanol), or assay endpoints. Validate findings via orthogonal methods (e.g., siRNA knockdown if targeting a specific pathway). Apply statistical models (ANOVA with post-hoc tests) to isolate confounding factors, referencing data contradiction frameworks .
Q. What computational strategies improve the prediction of this compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with cryo-EM or X-ray crystallography data for target proteins. Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with cheminformatics databases (PubChem, ChEMBL) to identify structural analogs, aligning with computational validation standards .
Q. How should researchers validate this compound’s purity and stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies (ICH guidelines) using HPLC-UV to monitor degradation products. Test pH/temperature extremes and lyophilization efficacy. For long-term stability, use LC-MS/MS to quantify oxidative byproducts. Document lot-to-lot variability, as required for pharmacopeial-grade compound characterization .
Methodological Considerations
- Data Reproducibility : Align experimental parameters (e.g., cell passage numbers, solvent purity) with prior studies to minimize variability .
- Literature Integration : Systematically review conflicting data using tools like PRISMA frameworks, emphasizing gaps in mechanistic or pharmacokinetic studies .
- Ethical Compliance : Ensure bioactivity studies adhere to institutional biosafety protocols, particularly for in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
